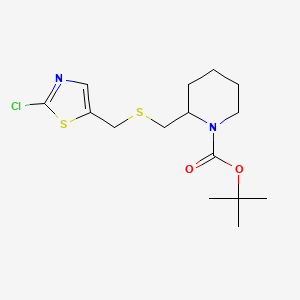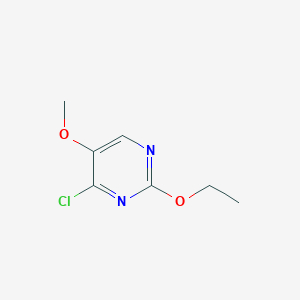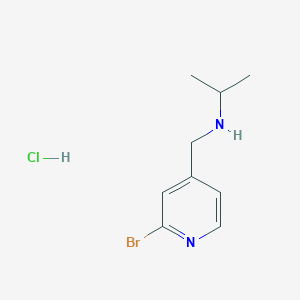
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride
Vue d'ensemble
Description
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride, also known as BIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIA is a white crystalline powder that is soluble in water and organic solvents. In
Mécanisme D'action
The mechanism of action of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Biochemical and Physiological Effects:
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride has been found to have several biochemical and physiological effects. In cancer cells, (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride has been shown to inhibit cell proliferation and induce apoptosis. (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride has also been found to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. In addition, (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride has been shown to reduce inflammation and pain in animal models of inflammatory diseases, suggesting its potential use as an anti-inflammatory and analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride is its potent anti-cancer activity, which makes it a valuable tool for studying cancer cell biology and developing new anti-cancer drugs. (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research on (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride. One of the most promising directions is the development of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride-based anti-cancer drugs. (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride has shown potent anti-cancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another future direction is the investigation of the mechanism of action of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride. Understanding the cellular pathways and molecular targets of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride will provide valuable insights into its potential applications in various fields. Finally, the development of new synthesis methods and modifications of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride may lead to the discovery of more potent and selective compounds.
Conclusion:
In conclusion, (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride, or (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride, is a chemical compound that has shown significant potential in various scientific fields. Its potent anti-cancer activity, anti-inflammatory and analgesic properties, and ease of synthesis make it a valuable tool for scientific research. Further studies are needed to determine its efficacy in vivo and to elucidate its mechanism of action.
Applications De Recherche Scientifique
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride is in the field of medicinal chemistry. (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2.ClH/c1-7(2)12-6-8-3-4-11-9(10)5-8;/h3-5,7,12H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLFNDTKLFMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride | |
CAS RN |
1353979-75-5 | |
| Record name | 4-Pyridinemethanamine, 2-bromo-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



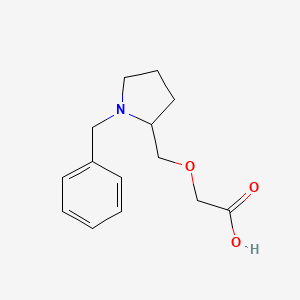
![[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B3234583.png)
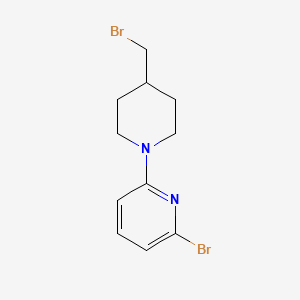

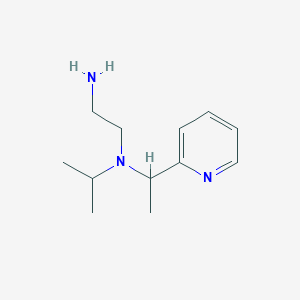
![2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol](/img/structure/B3234602.png)
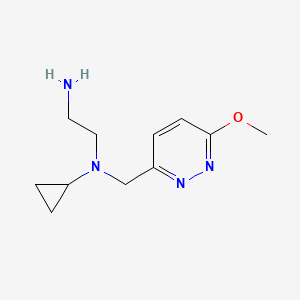

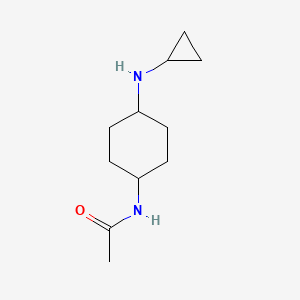
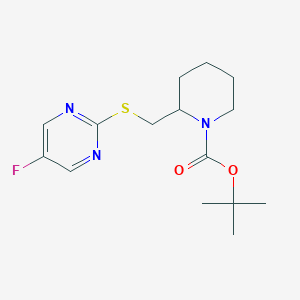
![3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B3234638.png)
![1-[4-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone](/img/structure/B3234640.png)
